1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde
Description
1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde is a spirocyclic compound featuring a dioxane ring fused to a cyclopentane moiety, with a formyl (-CHO) group at position 5. This aldehyde-functionalized spirocyclic structure serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral catalysts. For example, it has been synthesized in high yield (90%) via multi-step reactions involving triisopropylsilyl (TIPS) protection and subsequent oxidation steps . Its unique spirocyclic architecture confers steric and electronic properties that influence reactivity and selectivity in host-guest chemistry and photodimerization reactions .
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFXKKJCXSDXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C=O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723234 | |
| Record name | 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90199-54-5 | |
| Record name | 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile
- Structural Difference : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.
- Key Properties: Molecular formula: C₈H₁₁NO₂ (vs. C₈H₁₂O₃ for the aldehyde). Predicted collision cross-section (CCS) values differ significantly (e.g., [M+H]+ CCS: 133.1 Ų vs. 154.1 Ų for the aldehyde), indicating altered polarity and mass-to-charge ratios .
- Applications : Nitriles are often used in click chemistry or as precursors for carboxylic acids and amines.
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid
- Structural Difference : The aldehyde is oxidized to a carboxylic acid (-COOH) with an ethyl substituent at position 6.
- Key Properties :
- Applications : Carboxylic acid derivatives are critical for forming amides or esters in drug candidates, such as pyrrolopyrazine-based therapeutics .
Methyl 7-Methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
Heteroatom-Substituted Analogues
1,4-Dioxa-7-thiaspiro[4.4]nonane
- Structural Difference : Sulfur replaces the oxygen atom in the dioxane ring.
- Key Properties: Molecular formula: C₆H₁₀O₂S (vs. C₇H₁₂O₂ for the parent dioxaspiro compound).
1,4-Dithia-7-Azaspiro[4.4]nonane-8-Carboxylic Acid Hydrobromide
- Structural Difference : Incorporates nitrogen and sulfur atoms into the spirocyclic framework.
- Key Properties :
Ring-Expanded Analogues
1,4-Dioxaspiro[4.5]decane-6-carboxamide
- Structural Difference : Expanded to a six-membered cyclohexane ring (spiro[4.5] vs. spiro[4.4]).
- Carboxamide (-CONH₂) functionality enables hydrogen bonding in crystal engineering .
Comparative Data Table
Q & A
Q. What are the primary synthetic routes for 1,4-dioxaspiro[4.4]nonane-7-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via spirocyclization of carbonyl-containing precursors. For example, outlines a rhodium-catalyzed 1,2-addition strategy using α,β-unsaturated ketones, achieving yields of 65–78% under inert conditions (argon atmosphere, THF solvent). Acidic or basic conditions may alter regioselectivity due to competing keto-enol tautomerization. Optimization requires monitoring via TLC and adjusting catalyst loading (e.g., RhCl(PPh₃)₃ at 2–5 mol%) .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates that orthorhombic crystal systems (space group P2₁2₁2₁) with Z = 4 and refined R factors < 0.05 provide unambiguous structural confirmation. For labs lacking crystallography, 2D NMR (¹H-¹³C HSQC, HMBC) can validate spiro connectivity via long-range couplings between the aldehyde proton (δ ~9.8 ppm) and adjacent spiro carbons .
Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?
- ¹H/¹³C NMR : Assign aldehyde (δ ~9.8 ppm) and spirocyclic ether carbons (δ 60–100 ppm).
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).
- HRMS : Verify molecular ion peaks (e.g., m/z 156.0782 for C₈H₁₂O₃) with < 5 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the aldehyde’s electrophilicity is modulated by the spirocyclic strain. The non-planar geometry increases steric hindrance, favoring axial attack by nucleophiles (e.g., Grignard reagents). supports this via docking studies showing steric clashes in equatorial pathways .
Q. How do solvent polarity and temperature affect the conformational dynamics of the spirocyclic core?
Variable-temperature NMR (VT-NMR) in shows that in DMSO-d₆, the dioxaspiro ring adopts a twisted chair conformation at 298 K but transitions to a boat conformation below 250 K. Polar solvents stabilize dipole-dipole interactions, reducing ring puckering energy barriers by 2–3 kcal/mol .
Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic carbaldehyde derivatives?
Discrepancies often arise from impurities in synthetic batches (e.g., unreacted diketones). recommends HPLC purity checks (>98%) and bioassays using standardized cell lines (e.g., HEK293 for cytotoxicity). For conflicting enzyme inhibition data, use kinetic assays (e.g., SPR or ITC) to measure binding constants (Kd) directly .
Q. How can regioselectivity challenges in functionalizing the spirocyclic scaffold be addressed?
Directed ortho-metalation (DoM) with LDA or TMP-Li selectively deprotonates positions adjacent to the aldehyde. highlights Rh-catalyzed C-H activation as an alternative, achieving >90% regioselectivity for arylations at C-6 .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Spirocyclic Derivatives
Q. Table 2. Analytical Benchmarks for Structural Validation
| Technique | Critical Data Points | Acceptable Error | Reference |
|---|---|---|---|
| SC-XRD | R factor < 0.05, Z = 4 | ±0.002 Å | |
| ¹³C NMR (spiro carbons) | δ 60–100 ppm (ether carbons) | ±0.3 ppm | |
| HRMS | Molecular ion match (≤5 ppm) | — |
Critical Data Gaps & Research Priorities
- Toxicokinetics : No ADME data exist for this compound. prioritizes in vitro hepatic microsome assays to assess metabolic stability .
- Environmental Fate : Biodegradation pathways are unstudied. OECD 301F tests are recommended to evaluate aerobic mineralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
